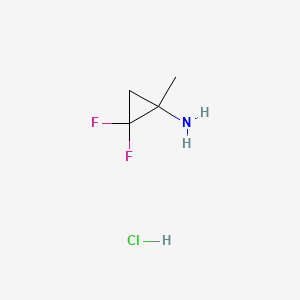

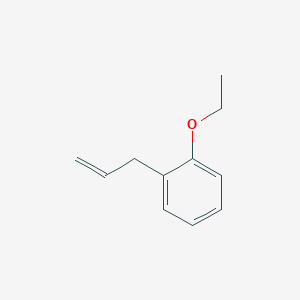

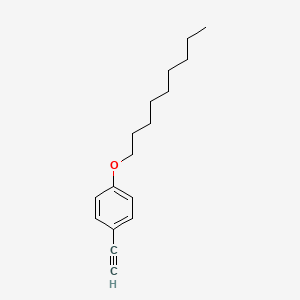

![molecular formula C8H10N4O B1315909 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol CAS No. 85599-32-2](/img/structure/B1315909.png)

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol” is a compound with the empirical formula C8H10N4O and a molecular weight of 178.19 . It is a unique chemical that is part of the [1,2,4]Triazolo[1,5-a]pyrimidines class of compounds .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of “3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol” can be represented by the SMILES string OCCCC1=CN2C(N=C1)=NC=N2 .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the condensation of hydrazides with aminopyrimidine Shiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Its InChI key is IQKLNRWUTAAYQD-UHFFFAOYSA-N .科学的研究の応用

Antibacterial Applications

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol: has been identified as a compound with potential antibacterial properties. Its structure allows for interaction with bacterial cell components, possibly leading to the inhibition of cell growth or replication. This application is particularly relevant in the search for new antibiotics to combat resistant strains of bacteria .

Antifungal Uses

Similar to its antibacterial uses, this compound also shows promise in antifungal applications. Its molecular framework can be effective against various fungal pathogens, offering a new avenue for treating fungal infections, which are a significant concern in both agriculture and medicine .

Antiviral Activity

The triazolopyrimidine core of the compound suggests that it may interfere with viral replication mechanisms. This makes it a candidate for inclusion in antiviral drug research, potentially contributing to treatments for diseases caused by viruses .

Anticancer Research

In the field of oncology, 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is being explored for its anticancer properties. It may interact with cancer cell lines, inducing apoptosis or inhibiting proliferation. This application is crucial given the ongoing need for more effective cancer therapies .

Agrochemical Development

The compound’s bioactivity extends to agricultural applications, where it could serve as a lead compound for the development of new herbicides or pesticides. Its efficacy in controlling pests or unwanted vegetation could be significant for crop protection strategies .

Coordination Chemistry

Due to its versatile binding properties, this compound is used in coordination chemistry to create complex structures with metals. These complexes can be studied for their interactions in biological systems, which is valuable for both medicinal chemistry and materials science .

将来の方向性

The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, including “3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol”, has attracted significant interest due to their valuable biological properties . Future research may focus on exploring their potential applications in various fields, such as agriculture and medicinal chemistry .

特性

IUPAC Name |

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c13-3-1-2-7-4-9-8-10-6-11-12(8)5-7/h4-6,13H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKLNRWUTAAYQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NC=NN21)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574780 |

Source

|

| Record name | 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |

CAS RN |

85599-32-2 |

Source

|

| Record name | 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。